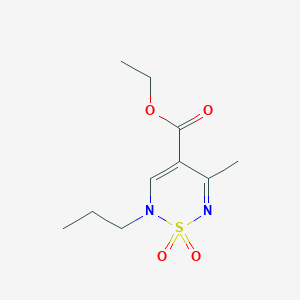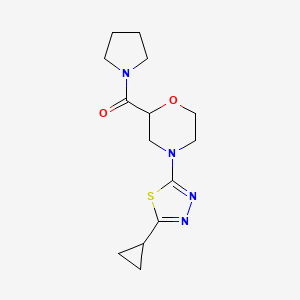![molecular formula C14H22N4O2S B6471391 4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640830-14-2](/img/structure/B6471391.png)
4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic compound featuring a thiadiazole ring, a morpholine ring, and a pyrrolidine carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,2,4-thiadiazole core.
Introduction of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation, using an alkyl halide such as isopropyl bromide in the presence of a base like potassium carbonate.
Formation of the Morpholine Ring: The morpholine ring is synthesized separately, often starting from diethanolamine, which undergoes cyclization.
Coupling with Pyrrolidine Carbonyl Group: The final step involves coupling the morpholine derivative with the pyrrolidine carbonyl group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The thiadiazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, compounds containing the thiadiazole ring have shown promise as antimicrobial and anticancer agents. The presence of the morpholine ring can enhance the compound’s solubility and bioavailability.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties.
作用機序
The mechanism of action of 4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, inhibiting their activity. The morpholine ring can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
1,2,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in their substituents.
Morpholine Derivatives: Compounds containing the morpholine ring but with different functional groups.
Pyrrolidine Derivatives: These compounds contain the pyrrolidine ring and are used in various pharmaceutical applications.
Uniqueness
The uniqueness of 4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]-2-(pyrrolidine-1-carbonyl)morpholine lies in its combination of the thiadiazole, morpholine, and pyrrolidine rings. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-10(2)12-15-14(21-16-12)18-7-8-20-11(9-18)13(19)17-5-3-4-6-17/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGRTUVHTPNHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)N2CCOC(C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471312.png)

![4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471339.png)
![4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471341.png)
![3-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrazine-2-carbonitrile](/img/structure/B6471346.png)
![4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471359.png)
![4-[1-(6-ethylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471360.png)
![1-cyclobutyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B6471362.png)
![N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471376.png)

![4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471398.png)
![4-{1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471406.png)
![4-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471415.png)
![4-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471419.png)
